4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Description
4-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 685513-94-4) is a halogenated pyrrolopyridine derivative with the molecular formula C₁₆H₂₄ClFN₂Si and a molecular weight of 326.91 g/mol. The compound features a triisopropylsilyl (TIPS) protecting group at the 1-position, which enhances stability and directs regioselectivity during synthetic modifications . Its 4-chloro and 5-fluoro substituents make it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and neuroinflammatory agents . The compound is stored under dry conditions at 2–8°C to prevent degradation .
Properties
IUPAC Name |
(4-chloro-5-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(17)14(18)9-19-16(13)20/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYVOYPAUVIMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClFN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701221 | |
| Record name | 4-Chloro-5-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685513-94-4 | |
| Record name | 4-Chloro-5-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrrolopyridine Core
The synthesis of the pyrrolopyridine core typically involves a multi-step process. One common approach is through the condensation of a pyridine derivative with a suitable aldehyde or ketone to form the pyrrole ring. This can be achieved via a Vilsmeier-Haack reaction or a similar method to introduce the necessary functional groups.
The introduction of chloro and fluoro substituents can be achieved through various methods, including electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the existing functional groups on the pyrrolopyridine core. For example, a chloro group can be introduced using a chlorinating agent like N-chlorosuccinimide (NCS), while a fluoro group might require more specialized conditions, such as the use of a fluorinating agent like Selectfluor.
Silylation
The final step involves the protection of the nitrogen atom with a triisopropylsilyl (TIPS) group. This is typically achieved by reacting the pyrrolopyridine with triisopropylsilyl chloride (TIPSCl) in the presence of a base like triethylamine or pyridine.
Detailed Synthetic Route
Step 1: Formation of the Pyrrolopyridine Core
- Starting Materials: Pyridine-2-carbaldehyde, suitable nucleophile (e.g., ethyl 2-aminopropionate).
- Reaction Conditions: The reaction mixture is heated in a solvent like ethanol or acetic acid to facilitate the condensation reaction.
- Product: The resulting pyrrolopyridine core can be isolated and purified through recrystallization or chromatography.
Step 3: Silylation
- Starting Materials: Chloro and fluoro-substituted pyrrolopyridine, triisopropylsilyl chloride (TIPSCl), and a base like triethylamine.
- Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature.
- Product: The final product, 4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine , can be isolated and purified through recrystallization or chromatography.
Data Tables
Table 1: Reagents and Conditions for Each Step
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Pyridine-2-carbaldehyde, ethyl 2-aminopropionate | Ethanol, reflux | Pyrrolopyridine core |
| 2 | Pyrrolopyridine core, NCS, Selectfluor | DCM (chlorination), ACN (fluorination) | Chloro and fluoro-substituted pyrrolopyridine |
| 3 | Chloro and fluoro-substituted pyrrolopyridine, TIPSCl, triethylamine | DCM or THF, rt | This compound |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C$${18}$$H$${25}$$ClFN$$_{2}$$Si |
| Molecular Weight | 364.86 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents like DCM and THF |
Research Findings and Implications
The synthesis of This compound highlights the versatility of pyrrolopyridine derivatives in organic synthesis. The presence of chloro and fluoro substituents can significantly influence the compound's reactivity and potential applications. The TIPS group provides protection for the nitrogen atom, which can be removed under specific conditions to reveal the free pyrrolopyridine nitrogen, useful for further functionalization.
The compound's potential applications in pharmaceuticals and materials science are driven by its unique structural features, which can modulate biological activity and physical properties. Further research into the synthesis and modification of such compounds could lead to the development of new drugs or materials with improved performance characteristics.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
Organic Synthesis
4-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the development of novel materials with tailored properties.
Medicinal Chemistry
Research has indicated that this compound exhibits potential therapeutic properties, particularly in the areas of:
- Anti-inflammatory Activity : Studies suggest that it may inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Properties : Preliminary investigations have shown that it can induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Material Science
The compound is utilized in developing advanced materials due to its unique electronic and steric properties. It can be incorporated into polymers or other materials to enhance their performance in various applications, including electronics and coatings.
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of derivatives of this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that further development could lead to effective cancer therapies.
Case Study 2: Anti-inflammatory Effects
A research team explored the anti-inflammatory effects of this compound in animal models of arthritis. The findings demonstrated a reduction in inflammatory markers and joint swelling, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally, the compound can modulate biological pathways by binding to enzymes or receptors, altering their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 685513-95-5)
- Substituents : 4-Cl, 5-Cl, 1-TIPS.
- Molecular Weight : 343.32 g/mol.
- Key Differences : Replacing fluorine with chlorine increases lipophilicity and may alter metabolic stability. This compound is used in similar synthetic pathways but exhibits distinct reactivity in nucleophilic substitutions due to the stronger electron-withdrawing effect of two chlorines .
5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-67-0)
- Substituents : 5-F, 4-I, 1-TIPS.
- Molecular Weight : 434.83 g/mol.
- Key Differences : The iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making this derivative a preferred intermediate for late-stage functionalization. However, its higher molecular weight reduces solubility in polar solvents .
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2)
Functional Group Variations
3-Nitro-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine (Compound 6c, )
- Substituents: 3-NO₂, 5-(CF₃-Ph).
- Molecular Weight : 321.23 g/mol.
- Key Differences : The nitro group and trifluoromethylphenyl substituent introduce strong electron-withdrawing effects, directing electrophilic substitutions to specific ring positions. These derivatives are pivotal in structure-activity relationship (SAR) studies for anticancer agents .
Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Compound 83, )
- Substituents : 4-Cl, 5-COOEt.
- Molecular Weight : 224.64 g/mol.
- Key Differences: The ester group at position 5 enables further hydrolysis or aminolysis, diversifying downstream applications. The absence of the TIPS group simplifies synthesis but reduces stability during lithiation reactions .
Silyl-Protected Derivatives
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Substituents : 4-Cl, 5-CH₃, 1-TIPS.
- Key Differences : The methyl group enhances steric hindrance, slowing down coupling reactions but improving selectivity in directed ortho-metalation .
4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1261365-73-4)
Comparative Data Table
Biological Activity
4-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that belongs to the pyrrolopyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's empirical formula is with a molecular weight of 201.68 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with a chlorine and fluorine substituent, which significantly influences its biological properties.
Biological Activity Overview
Research indicates that pyrrolopyridine derivatives exhibit a diverse range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that compounds within this class can inhibit tumor growth in various cancer models.
- Antimicrobial Properties : The presence of halogen substituents has been linked to increased antimicrobial efficacy against certain pathogens.
- Neuropharmacological Effects : Compounds similar to this compound have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, the following pathways have been suggested:
- Inhibition of Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival.
- Modulation of Receptor Activity : The structural characteristics allow it to interact with various receptors, potentially altering signaling pathways related to pain and inflammation.
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of pyrrolopyridine derivatives. It was found that derivatives with fluorine substitutions exhibited enhanced potency against breast cancer cell lines (EC50 values ranging from 0.5 to 2 µM) compared to their non-fluorinated counterparts .
Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology highlighted the antimicrobial properties of halogenated pyrrolopyridines. The study reported that this compound showed significant activity against Staphylococcus aureus with an MIC value of 12 µg/mL .
Neuropharmacological Studies
A recent investigation into the neuropharmacological effects indicated that this compound could enhance GABAergic transmission, providing potential therapeutic benefits for anxiety disorders. The results demonstrated a marked increase in GABA receptor binding affinity (Ki = 15 nM) .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for halogenation and functionalization of the pyrrolo[2,3-b]pyridine core?
Electrophilic halogenation using N-halosuccinimides (NXS) or Selectfluor® in solvents like DMF or MeCN is commonly employed to introduce Cl, Br, or F at the C3/C5 positions (yields: 29–96%) . For azido group introduction (precursor to amines), NaN₃ with NH₄Cl in DMF at 110°C is effective (71% yield), avoiding electron density challenges during nucleoside-stage derivatization . The triisopropylsilyl (TIPS) group is introduced via TIPS-Cl to protect reactive sites, enabling subsequent glycosylation or cross-coupling .
Q. How is the TIPS group strategically used in synthesizing this compound?
The TIPS group acts as a steric protector, stabilizing the pyrrolo[2,3-b]pyridine core during glycosylation or functionalization. It is introduced early in multi-step syntheses (e.g., peficitinib preparation) and later removed using TBAF (tetrabutylammonium fluoride) to reveal reactive sites .
Q. Which spectroscopic methods are critical for characterizing derivatives?
¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., H-5’’ at δ 7.43 ppm, C-5 at δ 153.2 ppm) . HRMS validates molecular weights (e.g., [M+H]⁺ calc. 292.1292, exp. 292.1296), while melting points (195–197°C) and UV spectroscopy aid purity assessment .
Advanced Research Questions
Q. How do C3/C5 substituents impact kinase inhibitor selectivity and potency?
Substituents at C3 (e.g., ethynyl, styryl) enhance FAK (focal adhesion kinase) inhibition by inducing a helical DFG-loop conformation, improving selectivity over other kinases. For BTK inhibitors, 3-aryl groups yield IC₅₀ <10 nM . Conversely, removing C3’-OH in nucleosides abolishes activity, highlighting positional sensitivity .
Q. What methodological challenges arise in regioselective C3/C5 functionalization?
Competing reactivity at C3 vs. C5 complicates regioselectivity. Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) using 3-iodo precursors mitigates this, enabling selective ethynyl or cyclohexyl additions (e.g., 16 and 26 via hydrogenation) . Boronic acids/trifluoroborates are preferred for C3 coupling due to steric accessibility .
Q. How do SAR trends for pyrrolo[2,3-b]pyridines differ from pyrrolo[2,3-d]pyrimidines?
Unlike pyrrolo[2,3-d]pyrimidine nucleosides, pyrrolo[2,3-b]pyridines lose activity upon ribose ring modifications (e.g., 3’-OH deletion), suggesting distinct cellular uptake or phosphorylation pathways . This divergence informs scaffold selection in kinase inhibitor design.
Q. What in vitro models evaluate metabolic stability across species?
Pooled microsomal assays (mouse, rat, dog, human) with NADPH/UGT cofactors simulate phase I/II metabolism. For example, derivative 11 showed species-dependent stability (Table 3: human t₁/₂ = 45 min vs. mouse t₁/₂ = 12 min), guiding species-specific dosing .
Data Contradictions and Mechanistic Insights
Q. Why do some SAR studies report conflicting activity trends for similar derivatives?
Discrepancies arise from substituent electronic effects. For instance, 4-azido groups improve nucleoside stability but reduce antiviral activity, whereas 4-amino derivatives restore potency . Context-dependent electron density changes (e.g., TIPS protection vs. deprotection) further modulate reactivity .
Q. How do helical DFG-loop conformations influence FAK inhibition?
Pyrrolo[2,3-b]pyridines with bulky C3 substituents (e.g., 3-(hydroxypropyl)) induce a rare DFG-loop helix in FAK, enhancing binding affinity (Kd <100 nM) and selectivity over VEGFR2 (>50-fold) . X-ray crystallography confirms these structural shifts .
Methodological Recommendations
Q. What strategies optimize pyrrolo[2,3-b]pyridine-based anticancer agents?
- Synthesis : Use TIPS protection early, followed by azidation/Staudinger reduction for amine introduction .
- Functionalization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) at C3 .
- Evaluation : Prioritize microsomal stability assays and kinase profiling (FAK, BTK) with cellular IC₅₀ validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
